Boc-D-Phe(3-CF3)-OH Boc-D-Phe(3-CF3)-OH
Brand Name: Vulcanchem
CAS No.: 82317-82-6
VCID: VC21540455
InChI: InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-5-4-6-10(7-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(F)(F)F)C(=O)O
Molecular Formula: C15H18F3NO4
Molecular Weight: 333.3 g/mol

Boc-D-Phe(3-CF3)-OH

CAS No.: 82317-82-6

Cat. No.: VC21540455

Molecular Formula: C15H18F3NO4

Molecular Weight: 333.3 g/mol

* For research use only. Not for human or veterinary use.

Boc-D-Phe(3-CF3)-OH - 82317-82-6

Specification

CAS No. 82317-82-6
Molecular Formula C15H18F3NO4
Molecular Weight 333.3 g/mol
IUPAC Name (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid
Standard InChI InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-5-4-6-10(7-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m1/s1
Standard InChI Key SHMWDGGGZHFFRC-LLVKDONJSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)C(F)(F)F)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(F)(F)F)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(F)(F)F)C(=O)O

Introduction

Chemical Structure and Properties

Boc-D-Phe(3-CF3)-OH, also known as Boc-3-(Trifluoromethyl)-D-Phenylalanine, is characterized by its unique molecular structure that incorporates several key functional groups. This compound belongs to the category of unnatural amino acids, specifically modified D-phenylalanines.

Basic Chemical Information

The chemical identity and physical properties of Boc-D-Phe(3-CF3)-OH are summarized in the following table:

PropertyValue
Chemical NameBoc-3-(Trifluoromethyl)-D-Phenylalanine
SynonymsN-Boc-3-Trifluoro-D-Phenylalanine; Boc-D-Phe(3-Trifluoromethyl)-OH; Boc-D-3-Trifluoromethylphenylalanine
CAS Number82317-82-6
Molecular FormulaC15H18F3NO4
Molecular Weight333.3 g/mol
Melting Point135.0~138.0°C
Density1.271±0.06 g/cm³
AppearanceCrystalline solid

The molecular structure features a D-phenylalanine core with a trifluoromethyl group specifically positioned at the meta (3-position) of the phenyl ring. The amino group is protected by a tert-butoxycarbonyl (Boc) group, which is a common protecting strategy in peptide synthesis and organic chemistry .

Structural Significance

The D-configuration of this compound represents the non-natural stereoisomer of phenylalanine, which contributes significantly to its biological profile. Natural amino acids typically exist in the L-configuration, making D-amino acids resistant to normal proteolytic degradation in biological systems. This feature, combined with the trifluoromethyl group, enhances the compound's metabolic stability and pharmacokinetic properties.

The trifluoromethyl substituent at the meta position introduces unique electronic and steric effects that alter the compound's physicochemical properties. This group increases the compound's lipophilicity, affecting its membrane permeability and solubility characteristics, which are crucial parameters in drug development .

Synthesis and Preparation Methods

The preparation of Boc-D-Phe(3-CF3)-OH involves specialized synthetic routes that maintain the compound's stereochemical integrity while introducing the trifluoromethyl group at the precise position.

Synthetic Approaches

The synthesis of Boc-D-Phe(3-CF3)-OH typically employs one of several established methodologies:

  • Trifluoromethylation of Protected D-Phenylalanine: This approach involves direct introduction of the trifluoromethyl group to a protected D-phenylalanine. The reaction often utilizes trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts in the presence of appropriate bases.

  • Stereoselective Synthesis: Starting with a prochiral precursor and employing stereoselective catalysis to establish the D-configuration at the alpha carbon while incorporating the trifluoromethyl group.

  • Resolution Approaches: Racemic mixtures of 3-trifluoromethylphenylalanine derivatives can be resolved into their enantiomers using enzymatic or chemical methods, followed by Boc protection of the isolated D-isomer.

These synthetic routes require careful control of reaction conditions to ensure high stereochemical purity and regioselectivity of the trifluoromethyl group.

Industrial Production Methods

Chemical Reactivity

Boc-D-Phe(3-CF3)-OH exhibits distinctive chemical reactivity patterns influenced by its functional groups and the electronic effects of the trifluoromethyl substituent.

Key Reaction Types

The compound participates in several important reaction types:

  • Oxidation Reactions: The trifluoromethyl group can be oxidized under specific conditions, potentially leading to the formation of trifluoromethyl ketones or other oxidized derivatives.

  • Reduction Reactions: Various reducing agents can transform functional groups within the molecule, including the carboxylic acid moiety and potentially the trifluoromethyl group under vigorous conditions.

  • Coupling Reactions: As an amino acid derivative, Boc-D-Phe(3-CF3)-OH readily participates in peptide coupling reactions, allowing its incorporation into peptide chains and more complex structures.

  • Deprotection Reactions: The Boc protecting group can be selectively removed using acidic conditions (typically trifluoroacetic acid), enabling further functionalization of the amino group.

Reactivity Considerations

The trifluoromethyl group significantly alters the electron distribution in the phenyl ring, affecting the reactivity of the aromatic system. This electronic effect can influence the outcome of electrophilic aromatic substitution reactions and other transformations involving the aromatic moiety. Additionally, the trifluoromethyl group's strong electron-withdrawing nature can impact the pKa of the carboxylic acid and amino groups, altering their reactivity in acid-base reactions.

Biological Activity and Mechanism of Action

The biological significance of Boc-D-Phe(3-CF3)-OH stems from its unique structural features and their influence on interactions with biological targets.

General Biological Properties

  • Enhanced Proteolytic Stability: The D-configuration renders peptide bonds involving this residue resistant to normal proteolytic enzymes, extending the half-life of peptide therapeutics.

  • Altered Receptor Binding: The trifluoromethyl group can form enhanced hydrophobic interactions with receptor binding pockets, potentially increasing binding affinity and selectivity.

  • Modified Pharmacokinetics: The increased lipophilicity conferred by the trifluoromethyl group can improve membrane permeability, affecting the absorption and distribution of compounds containing this moiety.

Mechanism of Interaction

At the molecular level, the trifluoromethyl group enhances the compound's binding affinity to targets by increasing hydrophobic interactions and stabilizing protein-ligand complexes. The fluorine atoms can also participate in weak but significant interactions, including multipolar interactions and hydrogen bonding with specific protein residues .

PropertyEffect of Trifluoromethyl GroupBiological Consequence
LipophilicityIncreasedEnhanced membrane permeability
Metabolic StabilityImprovedExtended half-life in vivo
Electronic DistributionAlteredModified binding characteristics
Steric PropertiesBulkier than hydrogenChanged conformational preferences
pKaLowered for adjacent groupsAltered ionization state at physiological pH

Applications in Research and Development

Boc-D-Phe(3-CF3)-OH has found numerous applications across various scientific disciplines, particularly in pharmaceutical research and development.

Pharmaceutical Applications

In pharmaceutical research, this compound serves as a valuable building block for developing novel therapeutic agents with improved properties:

  • Peptide-Based Therapeutics: Incorporation of Boc-D-Phe(3-CF3)-OH into peptide sequences enhances their stability against enzymatic degradation, potentially extending their half-life and improving bioavailability.

  • Enzyme Inhibitors: The compound has been investigated for its utility in designing potent enzyme inhibitors, particularly for proteases and other enzymes involved in pathological processes.

  • Receptor Modulators: The unique structural features of Boc-D-Phe(3-CF3)-OH make it valuable for developing compounds that can selectively modulate receptor activity, with applications in various therapeutic areas.

Peptide Chemistry

In peptide chemistry, Boc-D-Phe(3-CF3)-OH serves as a specialized building block that can introduce specific structural and functional modifications:

  • Peptidomimetics: The compound is used in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides while offering improved pharmacological properties.

  • Structure-Activity Relationship Studies: Researchers employ Boc-D-Phe(3-CF3)-OH to investigate how trifluoromethylation affects peptide conformation, stability, and biological activity.

  • Fluorinated Peptides: The compound enables the synthesis of fluorinated peptides, which are increasingly recognized for their unique properties and potential applications in drug discovery and chemical biology.

Organic Synthesis

As a functionalized amino acid derivative, Boc-D-Phe(3-CF3)-OH also serves as a valuable intermediate in organic synthesis:

  • Chiral Building Block: The compound provides a source of chirality for the synthesis of more complex molecules, enabling stereoselective construction of pharmaceutical intermediates.

  • Fluorine Chemistry: It represents an accessible entry point for introducing fluorine into organic structures, leveraging the growing importance of fluorine in medicinal chemistry.

Comparative Analysis with Related Compounds

To better understand the unique properties and applications of Boc-D-Phe(3-CF3)-OH, it is instructive to compare it with structurally related compounds.

Comparison with Structural Analogs

CompoundConfigurationCF3 PositionKey Differences and Properties
Boc-D-Phe(3-CF3)-OHDMeta (3)Enhanced lipophilicity, metabolic stability; meta position provides unique electronic distribution
Boc-L-Phe(3-CF3)-OHLMeta (3)Natural amino acid configuration; different stereochemical properties and biological recognition
Boc-D-Phe(4-CF3)-OHDPara (4)Different electronic effects due to para substitution; altered reactivity and binding properties
Boc-D-PheDNoneLacks CF3 group; different lipophilicity and metabolic profile; standard D-amino acid properties

Structure-Property Relationships

The position of the trifluoromethyl group significantly impacts the compound's properties. The meta (3-position) substitution in Boc-D-Phe(3-CF3)-OH creates a unique electronic distribution in the aromatic ring compared to para substitution. This positioning affects:

  • Dipole Moment: The meta positioning creates a different molecular dipole compared to para substitution, influencing intermolecular interactions.

  • Aromatic Reactivity: The meta-CF3 group directs subsequent electrophilic aromatic substitution reactions differently than a para-CF3 group would.

  • Conformational Preferences: The position of the CF3 group affects the preferred conformations of the side chain, which can influence binding to biological targets.

The D-configuration, as opposed to the natural L-configuration, provides resistance to proteolytic degradation but also changes how the molecule is recognized by biological systems that have evolved to interact with L-amino acids .

Current Research Trends and Future Perspectives

Research involving Boc-D-Phe(3-CF3)-OH continues to evolve, with several emerging trends and future directions worth noting.

Current Research Applications

Recent research has explored several innovative applications of Boc-D-Phe(3-CF3)-OH and its derivatives:

  • Targeted Drug Delivery: Incorporation of this amino acid into peptide-based drug carriers is being investigated for improving the delivery of therapeutic agents to specific targets.

  • Fluorinated Peptidomimetics: Researchers are developing novel peptidomimetics containing Boc-D-Phe(3-CF3)-OH to create compounds with enhanced stability and binding affinity for various biological targets.

  • Diagnostic Applications: The unique properties of fluorine-containing amino acids are being explored for potential applications in diagnostic imaging, particularly in positron emission tomography (PET).

Future Research Directions

Several promising research directions involving Boc-D-Phe(3-CF3)-OH are expected to gain momentum:

  • Computational Design: Advanced computational methods are increasingly being applied to predict and optimize the properties of compounds containing Boc-D-Phe(3-CF3)-OH, accelerating the discovery of novel therapeutic agents.

  • Combination with Other Unnatural Amino Acids: The synergistic effects of combining Boc-D-Phe(3-CF3)-OH with other unnatural amino acids in peptide sequences represent an exciting frontier for developing peptides with enhanced properties.

  • Sustainable Synthesis: Development of more environmentally friendly and cost-effective methods for synthesizing Boc-D-Phe(3-CF3)-OH is likely to be a focus of future research, particularly for industrial-scale production.

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